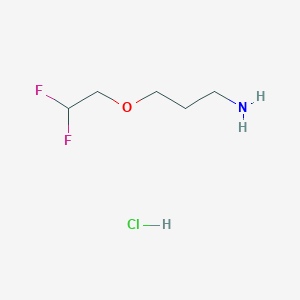
3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1394041-00-9 . It has a molecular weight of 175.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(2,2-difluoroethoxy)-1-propanamine hydrochloride . The InChI code is 1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H . This provides a standardized way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, solubility, etc. Unfortunately, specific physical and chemical properties for 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride were not found in the sources I accessed .Applications De Recherche Scientifique
Synthesis and Material Characterization
The synthesis and characterization of various amines, including structures similar to 3-(2,2-Difluoroethoxy)propan-1-amine hydrochloride, have been extensively studied. For instance, the development of N3O3 amine phenols through the reduction of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes provides insights into the chemical versatility and potential applications of such compounds in material science and coordination chemistry (Liu et al., 1993). These amine phenols have been characterized using various spectroscopic methods, indicating their potential utility in synthesizing complex metal ions.
Corrosion Inhibition
Amines have also been investigated for their inhibitive performance on metal corrosion. The synthesis of tertiary amines and their application as corrosion inhibitors for carbon steel in aqueous environments demonstrates the practical applications of these compounds in protecting industrial materials. Through electrochemical assays, certain amines have shown to significantly retard the anodic dissolution of iron, highlighting the protective layer they form on metal surfaces to prevent corrosion (Gao et al., 2007).
Optical Detection and Sensing
The modification of chlorophyll derivatives for optical detection of various amines presents another intriguing application. These modified compounds react with amines to form hemiaminal-type adducts, which can be used for the selective detection of specific amines based on absorption spectral changes. This capability has significant implications for environmental monitoring and chemical sensing, showcasing the diverse functionalities of amines in analytical chemistry (Tamiaki et al., 2013).
Organic Synthesis
In organic synthesis, amines serve as key intermediates and functional groups for constructing complex molecules. For example, the development of new protecting and activating groups for amine synthesis using 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride highlights the role of functionalized amines in facilitating various organic transformations. These compounds allow for the easy sulfonation of amines and their subsequent alkylation, demonstrating the utility of amines in synthetic organic chemistry (Sakamoto et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,2-difluoroethoxy)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c6-5(7)4-9-3-1-2-8;/h5H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJFQLLJTLLJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

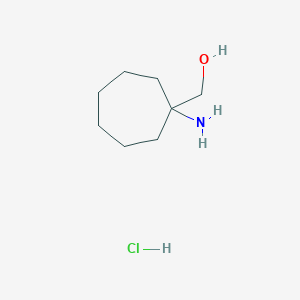
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2723236.png)
![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)
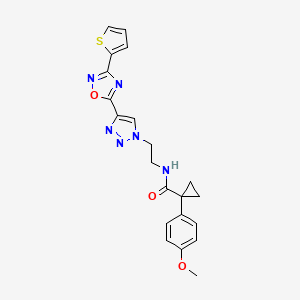

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)
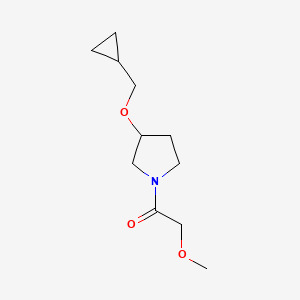

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2723247.png)
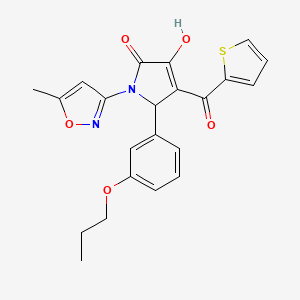
![2-{13-tert-butyl-4-oxo-10-thia-3,5,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2723251.png)